bPiDI

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

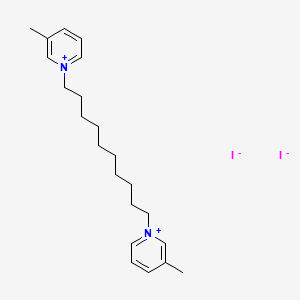

The synthesis of N,N-decane-1,10-diyl-bis-3-picolinium diiodide involves the reaction of decane-1,10-diyl bis(3-picolinium) with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N-decane-1,10-diyl-bis-3-picolinium diiodide are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The process involves precise control of reaction conditions to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-decane-1,10-diyl-bis-3-picolinium diiodide primarily undergoes substitution reactions due to the presence of its picolinium groups. It can also participate in complexation reactions with various ligands .

Common Reagents and Conditions

Common reagents used in the reactions involving N,N-decane-1,10-diyl-bis-3-picolinium diiodide include iodine, solvents like dimethyl sulfoxide (DMSO), and other organic solvents. The reactions are typically carried out under ambient or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of N,N-decane-1,10-diyl-bis-3-picolinium diiodide depend on the specific reagents and conditions used. For instance, its reaction with iodine results in the formation of the diiodide salt .

Applications De Recherche Scientifique

Pharmacological Research Applications

1. Nicotine Addiction Treatment

bPiDI has been studied as a potential pharmacotherapy for tobacco smoking cessation. In animal models, acute treatment with this compound has been shown to reduce nicotine self-administration without causing significant adverse effects such as body weight loss or lethargy . The compound's ability to inhibit nicotine-evoked dopamine overflow suggests it may help mitigate the reinforcing effects of nicotine.

2. Neuropharmacology Studies

Research involving this compound has provided insights into the neuropharmacological mechanisms underlying nicotine addiction. For example, experiments revealed that this compound's inhibitory effects on dopamine release were consistent across various experimental setups, including both drug-naïve and nicotine-sensitized rats . This consistency highlights its potential utility in understanding the neurobiological basis of addiction.

Data Table: Key Findings on this compound

| Study | IC₅₀ (nM) | Maximal Inhibition (%) | Effect on Nicotine Self-Administration | Notes |

|---|---|---|---|---|

| Dwoskin et al., 2011 | 150 | 58 | Decreased with repeated administration | No tolerance developed |

| Dwoskin et al., 2008 | 1.45 | Not specified | Significant reduction observed | Increased potency post-sensitization |

| Current Study | Varies | Not specified | Reduced relative to food-maintained responding | No observable toxicity |

Case Studies

Case Study 1: Reduction of Nicotine Self-Administration

In a controlled study with rats, this compound was administered over seven days. Results indicated a sustained reduction in nicotine self-administration compared to controls. Importantly, this effect persisted without the development of tolerance, suggesting that this compound could be a viable candidate for long-term treatment strategies against nicotine dependence .

Case Study 2: Neuropharmacological Insights

A series of experiments demonstrated that this compound effectively inhibited dopamine release in response to nicotine across various concentrations. The use of Schild analysis provided further validation of its allosteric inhibition mechanism, reinforcing the compound's role as a selective antagonist at α6β2* receptors .

Mécanisme D'action

N,N-decane-1,10-diyl-bis-3-picolinium diiodide exerts its effects by selectively binding to and antagonizing α6β2 nicotinic acetylcholine receptors. This interaction inhibits nicotine-evoked dopamine release, thereby reducing the reinforcing effects of nicotine. The compound’s mechanism involves allosteric inhibition, where it binds to a site distinct from the active site on the receptor .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB): Another α6β2 nicotinic receptor antagonist with similar properties but higher toxicity.

Uniqueness

N,N-decane-1,10-diyl-bis-3-picolinium diiodide stands out due to its selective antagonism of α6β2 nicotinic receptors and its potential as a therapeutic agent for nicotine addiction. Its lower toxicity compared to similar compounds like N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide makes it a more viable candidate for further development .

Propriétés

Formule moléculaire |

C22H34I2N2 |

|---|---|

Poids moléculaire |

580.3 g/mol |

Nom IUPAC |

3-methyl-1-[10-(3-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;diiodide |

InChI |

InChI=1S/C22H34N2.2HI/c1-21-13-11-17-23(19-21)15-9-7-5-3-4-6-8-10-16-24-18-12-14-22(2)20-24;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 |

Clé InChI |

GMIGEVLABVAPDI-UHFFFAOYSA-L |

SMILES canonique |

CC1=C[N+](=CC=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)C.[I-].[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.